molecular formula C9H14O2 B095810 2H-Pyran-2-one, 6-butyl-5,6-dihydro- CAS No. 16400-70-7

2H-Pyran-2-one, 6-butyl-5,6-dihydro-

Cat. No.: B095810
CAS No.: 16400-70-7
M. Wt: 154.21 g/mol
InChI Key: FZGRTOXOBUQQAD-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 6-butyl-5,6-dihydro- is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

16400-70-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-butyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,7-8H,2-3,5-6H2,1H3

InChI Key

FZGRTOXOBUQQAD-UHFFFAOYSA-N

SMILES

CCCCC1CC=CC(=O)O1

Canonical SMILES

CCCCC1CC=CC(=O)O1

Other CAS No.

16400-70-7

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

In the context of 6-butyl-5,6-dihydro-2H-pyran-2-one, butyraldehyde serves as the dienophile, while isoprene (2-methyl-1,3-butadiene) acts as the diene. The reaction proceeds via a concerted mechanism, where the electron-deficient aldehyde carbonyl interacts with the electron-rich diene, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or stannic tetrachloride (SnCl₄) . The butyl group from butyraldehyde is incorporated at the 6-position of the resulting dihydropyranone.

Catalytic Systems and Conditions

  • Catalyst : AlCl₃ (0.08–0.4 mol equivalents) or SnCl₄ (0.05–0.1 mol equivalents).

  • Solvent : Non-polar solvents like toluene or cyclohexane enhance diene reactivity and stabilize the transition state.

  • Temperature : Reactions are conducted at 5–60°C to balance exothermicity and reaction rate. Excess heat is mitigated by gradual reagent addition and external cooling.

A representative procedure involves dissolving butyraldehyde (1.0 mol) and isoprene (2.2 mol) in toluene, followed by the dropwise addition of AlCl₃ at −5°C. After stirring for 10–24 hours, the mixture is quenched with ice water, extracted with organic solvents, and purified via vacuum distillation. Yields for analogous reactions range from 60–85% , depending on the steric and electronic properties of the aldehyde.

Acid-Catalyzed Cyclization of Precursor Carboxylic Acids

Cyclization of γ,δ-unsaturated carboxylic acids offers an alternative route to dihydropyran-2-ones. For 6-butyl derivatives, this method requires 5-bromohex-4-enoic acid or analogous substrates bearing the butyl group.

Sulfuric Acid-Mediated Cyclization

Concentrated sulfuric acid (H₂SO₄) promotes intramolecular esterification and dehydration. For example, heating 5-(butyloxy)pent-4-enoic acid with H₂SO₄ at 90–115°C for 6 hours induces cyclization, yielding the target compound. The reaction is exothermic, necessitating controlled heating and neutralization with sodium acetate post-reaction.

Workup and Purification

  • Neutralization : Sodium hydroxide (10% w/v) adjusts the pH to 7–8, precipitating unreacted acids.

  • Extraction : Dichloromethane (3 × 4 L) isolates the product from aqueous layers.

  • Distillation : Reduced-pressure distillation (5–7 mmHg) at 85–92°C affords the pure compound with ≥98% GC purity .

This method achieves yields of ~85% but requires stringent temperature control to avoid side reactions such as polymerization.

Lewis Acid-Catalyzed Heterocyclization of Enaminoketones

Enaminoketones, derived from cycloalkanones and hippuric acid, undergo cyclization in the presence of acetic anhydride or DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form fused pyran-2-ones. While this approach is less direct for 6-alkyl substitution, it provides a pathway to functionalized derivatives.

One-Pot Synthesis Protocol

  • Enaminoketone Formation : Cyclohexanone reacts with hippuric acid in acetic anhydride at 90°C for 4 hours, yielding a bicyclic enaminoketone intermediate.

  • Cyclization : Heating the intermediate in pyridine or pyridine/triethylamine mixtures induces acetyl group elimination and ring closure, producing the pyran-2-one core.

Though this method primarily generates fused rings (e.g., benzopyranones), substituting cyclohexanone with 4-butylcyclohexanone could theoretically introduce the butyl group. However, this remains speculative without explicit literature examples.

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Temperature (°C)Key AdvantagesLimitations
Diels-AlderAlCl₃/SnCl₄60–855–60High regioselectivity, scalableRequires anhydrous conditions
Acid CyclizationH₂SO₄80–8590–115Simple setup, high purityExothermic, sensitive to substrates
Enaminoketone CyclizationAcetic anhydride40–6090–100Access to fused derivativesLow relevance to 6-butyl substitution

Optimization Strategies and Challenges

Enhancing Diels-Alder Efficiency

  • Catalyst Screening : Substituting AlCl₃ with BF₃·OEt₂ improves solubility and reduces side reactions in polar solvents.

  • Solvent Effects : Dichloromethane increases reaction rates but complicates distillation; toluene remains optimal for volatility and stability.

Isomer Control

The Diels-Alder reaction produces cis and trans isomers due to endo/exo selectivity. For instance, Example 2 in isolates a 4:1 cis/trans ratio using 2-methyl-1,3-pentadiene. Chromatographic separation on silica gel (light petroleum/ethyl acetate) resolves isomers, though this adds complexity.

Scalability and Industrial Relevance

The Diels-Alder method is preferred for large-scale synthesis due to its atom economy and compatibility with continuous flow reactors. In contrast, acid-catalyzed cyclization is limited by corrosion risks and energy-intensive distillation .

Q & A

Q. What are the standard synthetic routes for 6-butyl-5,6-dihydro-2H-pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via lactonization or cyclization of precursors. A validated protocol involves reacting vinyl acetate with butyl-substituted diols in acidic media (e.g., concentrated H₂SO₄ in glacial acetic acid), followed by neutralization with NaOH and purification via distillation . Key optimization parameters include:

  • Catalyst selection : Acid strength (H₂SO₄ vs. p-toluenesulfonic acid) impacts cyclization efficiency.
  • Temperature control : Reflux conditions (80–100°C) improve yield but require careful monitoring to avoid side reactions.
  • Purification : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product with >95% purity .

Q. How can researchers characterize the purity and structural identity of 6-butyl-5,6-dihydro-2H-pyran-2-one?

Methodological Answer:

  • Physicochemical properties : Measure boiling point (e.g., 125–130°C at 15 mmHg) and refractive index (n²⁰D ~1.470) for preliminary validation .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm the lactone ring (δ ~5.5 ppm for α,β-unsaturated carbonyl protons) and butyl sidechain (δ 0.8–1.5 ppm) .
  • Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) resolves impurities, ensuring >98% purity for biological assays .

Q. What safety protocols are critical when handling 6-butyl-5,6-dihydro-2H-pyran-2-one?

Methodological Answer:

  • Hazard mitigation : The compound is classified as acutely toxic (Oral Category 4) and a skin irritant (Category 2). Use fume hoods, nitrile gloves, and safety goggles during synthesis .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for dihydropyranone derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from stereochemical variations or solvent effects. Strategies include:

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What thermodynamic parameters govern the stability of 6-butyl-5,6-dihydro-2H-pyran-2-one under varying conditions?

Methodological Answer:

  • Entropy (S°liquid) : Measured at 369.5 J/mol·K, indicating moderate thermal stability .
  • Degradation pathways : Hydrolysis under alkaline conditions (pH >10) opens the lactone ring, forming a carboxylic acid derivative. Monitor via pH-stat titration .
  • Storage : Store at –20°C under nitrogen to prevent oxidation of the dihydro-pyran ring .

Q. How can structure-activity relationships (SAR) guide the design of bioactive dihydropyranone derivatives?

Methodological Answer:

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance electrophilicity and bioactivity .
  • Stereochemical tuning : The (R)-configuration at C6 improves binding affinity to microbial enzymes (e.g., antifungal targets) .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) for anti-inflammatory applications .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Detects impurities at ppm levels (e.g., unreacted butyl precursors) .
  • Headspace GC-MS : Identifies volatile byproducts (e.g., acetic acid from cyclization) .
  • Chiral HPLC : Resolves enantiomeric excess (>99% ee) using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can researchers address low yields in scaled-up syntheses of dihydropyranones?

Methodological Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by maintaining precise temperature control .
  • Catalyst recycling : Immobilize H₂SO₄ on silica gel to reduce waste and improve turnover number (TON) .
  • DoE optimization : Apply a Taguchi design to prioritize factors (e.g., molar ratio, solvent polarity) impacting yield .

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